molecular formula C8H10OSn B14412537 Stannane, ethyloxophenyl- CAS No. 81928-42-9

Stannane, ethyloxophenyl-

Cat. No.: B14412537
CAS No.: 81928-42-9
M. Wt: 240.87 g/mol
InChI Key: MPXPGCBVGMIVLD-UHFFFAOYSA-N
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Description

Stannane, ethyloxophenyl-, is an organotin compound characterized by the presence of an ethyl group and an oxophenyl moiety bonded to a tin (Sn) atom. While specific structural and synthetic details are scarce in publicly available literature, its nomenclature suggests a tin center coordinated with an ethyl group (C₂H₅) and a phenyl group substituted with an oxo (ketone) functional group (C₆H₄O) . Organotin compounds like this are historically significant in industrial applications, including catalysis, polymer stabilization, and biocides, though their usage has declined due to environmental and toxicity concerns .

The reactivity of ethyloxophenylstannane is likely influenced by the electron-withdrawing oxophenyl group, which may reduce the tin center’s nucleophilicity compared to alkyl-substituted stannanes. This hypothesis aligns with general trends in organotin chemistry, where substituents directly modulate reactivity .

Properties

CAS No.

81928-42-9

Molecular Formula

C8H10OSn

Molecular Weight

240.87 g/mol

IUPAC Name

ethyl-oxo-phenyltin

InChI

InChI=1S/C6H5.C2H5.O.Sn/c1-2-4-6-5-3-1;1-2;;/h1-5H;1H2,2H3;;

InChI Key

MPXPGCBVGMIVLD-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, ethyloxophenyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. . The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation and decomposition.

Industrial Production Methods

Industrial production of stannane, ethyloxophenyl- often involves large-scale stannylation reactions using tin tetrachloride and organometallic reagents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Stannane, ethyloxophenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions include tin oxides, reduced tin species, and substituted organotin compounds. These products have diverse applications in materials science, catalysis, and organic synthesis .

Mechanism of Action

The mechanism of action of stannane, ethyloxophenyl- involves coordination of the tin atom with various molecular targets. The tin atom can form bonds with oxygen, nitrogen, and other electronegative atoms, facilitating various chemical transformations. The compound’s effects are mediated through its interactions with molecular pathways involved in catalysis, oxidation-reduction reactions, and biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Key Functional Features CAS Number
Ethyloxophenylstannane C₈H₁₀OSn (hypothetical) Ethyl, oxophenyl Oxo group enhances polarity Not explicitly listed
Chlorotriphenylstannane C₁₈H₁₅ClSn Three phenyl, one chlorine Halogenated; used in coupling 639-58-7
Tributylfluorostannane C₁₂H₂₇FSn Three butyl, one fluorine Fluorine enhances stability 1983-10-4
Hydroxytriphenylstannane C₁₈H₁₆OSn Three phenyl, one hydroxyl Polar hydroxyl group 76-87-9
Acetoxytriphenylstannane C₂₀H₁₈O₂Sn Three phenyl, one acetoxy Ester functional group 900-95-8

Key Observations :

  • Substituent Effects: Ethyloxophenylstannane’s oxophenyl group likely increases its polarity compared to non-oxygenated analogs like tributylfluorostannane. This could influence solubility in polar solvents .
  • Reactivity : Chlorotriphenylstannane is widely used in Stille cross-coupling reactions due to the chlorine leaving group, whereas ethyloxophenylstannane’s oxo group may favor different reaction pathways, such as nucleophilic acyl substitutions .

Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Restrictions
Ethyloxophenylstannane Unknown; likely neurotoxic (inferred) Not listed under RoHS
Dioctyltin dilaurate Endocrine disruptor; restricted under RoHS Banned in consumer products
Tributyltin oxide Highly toxic to marine life Globally restricted

Notes:

  • Organotin compounds with alkyl groups (e.g., tributyl-, dioctyl-) are heavily regulated due to bioaccumulation and endocrine disruption .

Environmental and Handling Considerations

  • Environmental Persistence : Fluorinated stannanes (e.g., [175354-31-1]) are persistent organic pollutants, whereas ethyloxophenylstannane’s ester-like structure may allow faster hydrolysis in aquatic environments .
  • Safety Protocols : Dibutyloxostannane requires hazard class 9 labeling during transport due to environmental toxicity . Similar precautions may apply to ethyloxophenylstannane.

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